molecular formula C16H19N3O3 B2618801 4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid CAS No. 1775464-13-5

4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B2618801
CAS No.: 1775464-13-5
M. Wt: 301.346
InChI Key: OEVWPMMBEFEXRS-UHFFFAOYSA-N
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Description

4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by distinct substituents at positions 2, 4, and 5 of the heterocyclic ring. The 3-methoxybenzylamino moiety at position 2 contributes electronic effects via the methoxy group’s electron-donating nature, while the carboxylic acid at position 5 enhances polarity and solubility compared to ester analogs. Pyrimidine derivatives are widely studied for their pharmacological and material science applications, making structural comparisons critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylamino]-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-10(2)14-13(15(20)21)9-18-16(19-14)17-8-11-5-4-6-12(7-11)22-3/h4-7,9-10H,8H2,1-3H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVWPMMBEFEXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the isopropyl group: This step involves the alkylation of the pyrimidine ring using isopropyl halides in the presence of a strong base.

    Attachment of the 3-methoxybenzyl group: This can be done through nucleophilic substitution reactions where the amino group on the pyrimidine ring reacts with 3-methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Synthetic Routes and Functional Group Transformations

The compound’s synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

  • Amination at C2 : Substitution of a leaving group (e.g., methylsulfanyl or chloride) with 3-methoxybenzylamine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., triethylamine in THF) .

  • Carboxylic Acid Formation : Hydrolysis of an ester precursor (e.g., ethyl ester) under acidic or basic conditions to yield the free carboxylic acid .

Table 1: Representative Reaction Conditions for Key Transformations

Reaction StepReagents/ConditionsYield (%)Reference
C2 Amination3-Methoxybenzylamine, Et₃N, THF, RT80–95
Ester HydrolysisNaOH (aq.), EtOH, reflux85–90
Oxidation of Alcohols*MnO₂, CHCl₃, RT70–75

*Applicable to intermediates during synthesis.

Reactivity of the Carboxylic Acid Group

The C5-carboxylic acid participates in standard acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form methyl esters.

  • Amide Formation : Coupling with amines (e.g., ethylenediamine) via carbodiimide-mediated activation (EDC/HOBt) .

  • Decarboxylation : Heating in quinoline with Cu powder yields 4-isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine.

Modification of the 3-Methoxybenzylamino Group

The C2-amino group exhibits reactivity typical of secondary amines:

  • Acylation : Treatment with acetyl chloride in pyridine forms the corresponding acetamide derivative .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to produce tertiary amines .

Table 2: Derivatives and Their Biological Relevance

Derivative StructureBiological Activity (IC₅₀)Reference
Acetamide analogCOX-2 inhibition: 23.8 ± 0.20 μM
Methyl esterAntifungal: MIC = 8 μg/mL (C. albicans)

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring undergoes EAS at electron-rich positions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C6 (meta to carboxylic acid) .

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups at C4 (para to isopropyl) .

Metal-Catalyzed Cross-Coupling

The C5-carboxylic acid can be converted to a halogen (e.g., bromide) for Suzuki-Miyaura couplings:

  • Borylation : POBr₃ in DMF replaces COOH with Br, enabling aryl cross-couplings .

Stability and Degradation Pathways

  • Photodegradation : UV exposure in solution leads to cleavage of the 3-methoxybenzyl group, forming 2-amino-4-isopropylpyrimidine-5-carboxylic acid.

  • Hydrolytic Stability : Resistant to hydrolysis at pH 3–9 (24 h, 25°C) .

Key Challenges and Research Gaps

  • Limited data on enantioselective synthesis of chiral analogs.

  • Scalability of metal-catalyzed reactions remains underexplored.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid. Preliminary investigations indicate that this compound can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of the compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results demonstrated significant cytotoxicity with the following IC50 values:

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This property could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Another promising application of this compound is its antimicrobial activity. Certain derivatives of pyrimidine compounds have shown efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of related compounds, which indicated that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The potential for this compound to act as an antimicrobial agent warrants further investigation .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of 4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

4-((3-Chloro-4-methoxybenzyl)amino)-2-(methyl)pyrimidine-5-carboxylic acid (Imp-C-M4)

  • Structural Differences : The chloro and additional methoxy substituents on the benzyl group (vs. 3-methoxybenzyl in the target compound) increase electronegativity and steric hindrance. The methyl ester in its precursor (M3) requires hydrolysis under basic conditions (NaOH, 60°C) to yield the carboxylic acid, a step shared with the target compound’s synthesis .
  • Synthetic Yield : Hydrolysis of M3 to Imp-C-M4 proceeds without yield data, but analogous ester-to-acid conversions (e.g., in ) achieve >90% efficiency, suggesting robustness for such steps .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester

  • The pyridinyl substituent at position 4 contrasts with the isopropyl group in the target compound, reducing steric bulk but increasing aromaticity .
  • Analytical Data : LCMS (m/z 366 [M+H]+) and HPLC retention time (1.26 minutes under TFA conditions) reflect lower polarity compared to carboxylic acid derivatives, consistent with the ethyl ester’s lipophilicity .

4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic Acid (6a)

  • Substituent Diversity: A phenyl group at position 2 and trifluoromethylphenylamino at position 6 introduce planar aromaticity and strong electron-withdrawing effects.
  • Synthetic Efficiency : Hydrolysis of the ethyl ester precursor (5a) achieved 92% yield after recrystallization, highlighting the reliability of NaOH-mediated ester hydrolysis for pyrimidine-5-carboxylic acids .

Physical-Chemical Properties

Compound Substituents (Positions 2, 4, 5) Molecular Weight (g/mol) Key Functional Groups Solubility Trends
Target Compound 3-Methoxybenzylamino, Isopropyl, COOH ~333.36 (calc.) Carboxylic acid High (polar)
Imp-C-M4 3-Cl-4-MeO-Benzylamino, Methyl, COOH ~367.79 (calc.) Carboxylic acid, Cl Moderate (Cl increases lipophilicity)
2-(Trifluoromethyl)-4-pyridinyl ester Trifluoromethyl, Pyridinyl, COOEt 365.26 Ester, CF3 Low (ester dominates)
6a Phenyl, Methyl, COOH ~363.33 (calc.) Carboxylic acid, CF3 Moderate (CF3 reduces solubility)

Biological Activity

4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 278.32 g/mol
  • Structure : The compound features an isopropyl group, a methoxybenzyl moiety, and a carboxylic acid functional group, which may contribute to its biological activity.

Research indicates that pyrimidine derivatives can exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanism of action for this compound is not fully elucidated but may involve the inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)10.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)12.8

These results indicate that the compound may possess selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary data suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

These findings imply that the compound could serve as a lead for developing new antibacterial agents.

Anti-inflammatory Effects

Pyrimidine derivatives are known to modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines has been demonstrated in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects of various pyrimidine derivatives on HeLa cells. The results indicated that the compound significantly reduced cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.
  • Antimicrobial Efficacy Study : In a comparative analysis with standard antibiotics, the compound showed promising results against Staphylococcus aureus, indicating its potential as an alternative treatment option for resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid?

  • Methodological Answer : A common approach involves refluxing pyrimidine intermediates with amines (e.g., 3-methoxybenzylamine) in polar aprotic solvents like DMSO, followed by acidification and crystallization. For example, details a procedure where 2-methylthiopyrimidines are heated with amines under reflux, then purified via recrystallization from water-DMSO mixtures . Similar protocols can be adapted by substituting the amine and optimizing reaction times (12–24 hours) to achieve high yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Techniques include:

  • NMR and IR spectroscopy to confirm functional groups (e.g., carboxylic acid, methoxybenzylamino) .
  • Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in for structurally related pyrimidine derivatives .
  • HPLC or LC-MS for purity assessment, using columns like Carbowax® 20M-TPA for separation (see for column selection criteria) .

Q. What solvent systems are suitable for solubility and recrystallization?

  • Methodological Answer : Polar solvents (e.g., DMSO, ethanol) are ideal for dissolution due to the compound’s carboxylic acid group. Recrystallization can be performed using water-DMSO mixtures (5:5 v/v) or ethanol-water gradients, as described in . For stability, avoid prolonged exposure to high humidity (>60% RH) based on analogous pyrimidine storage conditions in .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight containers. recommends similar conditions for pyridine-3-carboxylic acid derivatives to prevent hydrolysis of the methoxy group . Monitor stability via periodic HPLC analysis to detect degradation products.

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a Carbowax® 20M-TPA column ( ) . Calibrate with a purified standard, and validate the method using spike-recovery experiments in matrices like DMSO or aqueous buffers.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to reduce trial-and-error optimization . Tools like Gaussian or ORCA can predict activation energies for key steps (e.g., amine nucleophilic attack on pyrimidine intermediates).

Q. What insights can crystallography provide about its intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray studies (e.g., ) reveal hydrogen-bonding networks and π-π stacking between pyrimidine rings and aromatic substituents . These interactions influence solubility and stability. For instance, the 3-methoxybenzyl group may form CH-π bonds with adjacent molecules, as seen in analogous structures .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with altered substituents (e.g., replacing isopropyl with cyclopropyl or modifying the methoxy group). demonstrates that pyrimidine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) enhance antimicrobial activity . Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

Q. What strategies can elucidate its potential as a kinase inhibitor?

  • Methodological Answer : Screen against kinase panels (e.g., PIM1 kinase in ) using ATP-competitive binding assays . Molecular docking (AutoDock Vina) can predict binding modes, focusing on interactions between the carboxylic acid group and kinase active sites. Validate with IC₅₀ determinations and cellular assays (e.g., proliferation inhibition in cancer lines).

Q. How can reaction kinetics and thermodynamics be studied for scale-up processes?

  • Methodological Answer : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps. ’s feedback loop integrates experimental data with computational models to optimize parameters like temperature and solvent ratios . For thermodynamic profiling, measure ΔH and ΔS via calorimetry to assess scalability.

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